Mellein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891794 | |
| Record name | Mellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-93-7, 17397-85-2 | |
| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochracin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Mellein and Its Derivatives
Insect Sources of Mellein (B22732) (e.g., Camponotus herculeanus)
This compound has been identified in several insect species, where it often serves as a component of glandular secretions with potential roles in chemical communication and defense. nih.govpsu.eduredalyc.org Notably, the carpenter ant Camponotus herculeanus is known to produce this compound. nih.govoup.comantwiki.org
Research on Camponotus herculeanus has shown that this compound is a major volatile component in the mandibular glands of males. psu.eduoup.com These secretions are discharged during nuptial flights and are believed to stimulate virgin reproductive females to also initiate their flight, suggesting a role as a sex pheromone or a component thereof. oup.comantwiki.org
This compound has also been found in other Camponotus species, including Camponotus pennsylvanicus and Camponotus ligniperda, where it also dominates mandibular gland secretions. oup.com Its presence in the mandibular glands of various Camponotus species, sometimes alongside methyl 6-methylsalicylate, indicates its significance in the chemical ecology of these ants. psu.edu Beyond Camponotus, this compound has been detected in other ant species like Rhytidoponera metallica and Polyrhachis doddi, as well as in termites (Cornitermes), thrips (Haplothrips leucanthemi), and moths (Aphomia sociella, Idea leuconoe). psu.edu
Research findings related to this compound in insects:
| Insect Species | Source Gland/Secretion | This compound Role/Function | References |
| Camponotus herculeanus | Mandibular gland | Potential sex pheromone | oup.comantwiki.org |
| Camponotus pennsylvanicus | Mandibular gland | Component of secretion | oup.com |
| Camponotus ligniperda | Mandibular gland | Component of secretion | oup.com |
| Rhytidoponera metallica | Body extracts (gaster) | Major component | psu.edu |
| Polyrhachis doddi | Mandibular gland | Characteristic compound | psu.edu |
| Cornitermes (termite) | Soldier head extracts | Detected component | psu.edu |
| Haplothrips leucanthemi (thrip) | Anal secretions | Detected component | psu.edu |
| Aphomia sociella (moth) | Wing gland secretion | Detected component | psu.edu |
| Idea leuconoe (butterfly) | Male hairpencil secretions | Detected component | psu.edu |
Bacterial Sources of this compound (e.g., Saccharopolyspora erythraea)
While less common than in fungi, this compound has been reported as a product of certain bacterial species. nih.govajol.infonih.gov Saccharopolyspora erythraea, an actinomycete known for producing the antibiotic erythromycin (B1671065) A, has been found to produce (R)-(-)-mellein. nih.govnih.govox.ac.uk
The discovery of this compound production in Saccharopolyspora erythraea was reported through the analysis of volatile compounds released by bacterial strains using techniques like GC-MS. nih.govox.ac.ukresearchgate.net This finding was significant as it marked the first time this compound was identified from this bacterium. nih.govox.ac.uk Research into the biosynthesis of this compound in S. erythraea has identified a polyketide synthase (PKS) gene, SACE_5532, as being responsible for its synthesis. nih.govanu.edu.au Studies have explored the heterologous expression of this gene in other bacterial hosts, such as Streptomyces albus, to investigate and potentially enhance this compound production. nih.gov
Research findings related to this compound in bacteria:
| Bacterial Species | This compound Produced | Relevant Gene/Pathway | Research Focus | References |
| Saccharopolyspora erythraea | (R)-(-)-mellein | SACE_5532 (PKS) | Identification, Biosynthesis, Heterologous expression | nih.govnih.govox.ac.ukanu.edu.au |
Other Natural Sources (e.g., lichens, liverworts, marine sponges)
Beyond insects and bacteria, this compound and its derivatives have been isolated from a variety of other natural sources, demonstrating their broad distribution in different biological kingdoms and environments. nih.govajol.infonih.gov These sources include lichens, liverworts, and marine sponges. nih.govajol.infonih.gov
The presence of melleins in these diverse organisms highlights the varied ecological niches where these compounds are produced. For instance, melleins have been reported from endophytic fungi associated with plants, and some of these fungi may also have associations with other organisms like liverworts or marine sponges. nih.govrsc.org While specific detailed research findings on this compound isolation from lichens, liverworts, and marine sponges in the provided search results are less extensive compared to fungi, insects, and bacteria, their inclusion in reviews on this compound's natural occurrence confirms their role as sources of these compounds. nih.govajol.infonih.gov
Naturally occurring melleins have been isolated from:
Lichens nih.govajol.infonih.gov
Liverworts nih.govajol.infonih.gov
Marine sponges nih.govajol.infonih.gov
Higher plants (e.g., Daucus carota, Ficus formosana, Garcinia bancana, Stevia lucida) nih.govajol.infonih.govredalyc.org
Synthetic Methodologies for Mellein and Its Analogues
Historical Evolution of Mellein (B22732) Synthetic Approaches
Early synthetic efforts towards this compound and related 3,4-dihydroisocoumarins laid the groundwork for subsequent advancements. One of the earliest reported direct syntheses of a this compound derivative, specifically 3-methyl-8-methoxy-3,4-dihydroisocoumarin, dates back to the work of Blair and Newbold in 1955. ajol.info These initial approaches often involved multi-step routes and sometimes resulted in racemic mixtures of the target compounds.
The first reported synthesis of racemic (±)-mellein was documented in the literature. researchgate.net Later, a novel synthesis of (±)-mellein utilizing a lithiation reaction was reported in 1970. rsc.org These early methods, while significant for demonstrating the feasibility of synthesizing the core this compound structure, often lacked stereocontrol, yielding both enantiomers.
Current Synthetic Strategies for this compound
Current synthetic strategies for this compound and its analogues emphasize efficiency, stereoselectivity, and the ability to access a variety of substituted derivatives. Researchers have developed various ingenious routes for the preparation of both enantiomers of this compound. researchgate.net Stereoselective syntheses are crucial because the biological activities of melleins are often dependent on their absolute configuration. researchgate.net
One approach involves the stereoselective oxidative lactonization of ortho-alkenylbenzoates in the presence of chiral hypervalent iodine reagents. This strategy has been applied to the asymmetric synthesis of 4-hydroxythis compound and its analogues. ajol.info
Another method utilizes an annelation reaction of isoxazoles with dimethyl 3-oxoglutarate, which has been employed in the synthesis of both (+)- and (-)-mellein. clockss.org Additionally, Diels-Alder based strategies have proven effective for the stereoselective synthesis of the dihydroisocoumarin core, as demonstrated in the synthesis of (R)- and (S)-mellein. mdpi.com This method can involve the cycloaddition of 1-methoxy-1,3-cyclohexadiene (B1594827) with acetylenic esters. mdpi.com
Directed ortho-metalation reactions have also been utilized in the synthesis of this compound and related isocoumarins. acs.org These methods allow for the regioselective introduction of substituents onto the aromatic ring, providing access to a wider range of this compound analogues.
Recent developments in this compound synthesis have also focused on one-pot reactions and the use of specific catalysts to improve efficiency and yield. researchgate.net The synthesis of optically active this compound derivatives using a one-pot esterification–Michael addition–aldol (B89426) reaction sequence has been reported. researchgate.net
Proposed Prospective Synthetic Methodologies
Prospective synthetic methodologies for this compound and its analogues are likely to focus on even greater efficiency, sustainability, and access to complex substituted structures. The development of novel catalytic systems that enable highly selective transformations under mild conditions is an active area of research. researchgate.net
Further exploration of biocatalytic approaches, potentially involving engineered enzymes, could offer environmentally friendly routes to specific this compound stereoisomers. While the biosynthesis of this compound in natural producers like fungi has been studied, leveraging this knowledge for controlled in vitro synthesis or through metabolic engineering of microorganisms presents a promising avenue. nih.govacs.orgresearchgate.net
The application of flow chemistry techniques could also lead to more efficient and scalable synthesis of melleins by allowing for better control of reaction parameters and reduced reaction times.
Utilization of Sustainable Resources in this compound Synthesis (e.g., Anacardic acid from Cashew Nut Shell Liquid)
A significant prospective direction in this compound synthesis involves the utilization of sustainable and renewable resources as starting materials. Anacardic acid, a major component of Cashew Nut Shell Liquid (CNSL), has emerged as a promising bio-based precursor for the synthesis of this compound-type 3,4-dihydroisocoumarins. ajol.infoajol.infoscispace.comajol.infoudsm.ac.tz
Anacardic acid is a readily available natural resource, and its utilization in chemical synthesis adds value to the cashew crop, which is considered a waste product. ajol.info Semisynthetic routes starting from anacardic acid have been developed to produce this compound-type compounds. ajol.infoajol.infoudsm.ac.tz
One such approach involves the transformation of anacardic acid through a series of steps including protection of functional groups, hydrogenation of the unsaturated side chain, oxidation, reduction, and lactonization to yield this compound-type dihydroisocoumarins. ajol.infoajol.infoudsm.ac.tz For instance, 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin, a this compound-type analogue, has been synthesized from anacardic acid. ajol.infoajol.infoudsm.ac.tz
This focus on utilizing bio-based starting materials like anacardic acid from CNSL aligns with the principles of green chemistry and sustainable production of valuable natural products and their analogues. ajol.infoajol.infoscispace.comajol.infoudsm.ac.tz
Biological Activities and Mechanistic Studies of Mellein
Antimicrobial Activities of Mellein (B22732)
This compound and its derivatives exhibit significant inhibitory effects against a broad spectrum of microorganisms, including both fungi and bacteria. These activities are crucial for the producing organisms, playing roles in ecological interactions and defense mechanisms. The following subsections provide a detailed overview of the antifungal and antibacterial properties of this compound.
This compound has been recognized for its potent antifungal properties, showing activity against a wide array of fungi, including those that are pathogenic to plants and humans.
(R)-(-)-mellein has shown inhibitory activity against numerous plant pathogenic fungi. consensus.app A study demonstrated that at a concentration of 0.2 mg/plug, it displayed activity ranging from significant to weak against all tested plant pathogens. consensus.app The most susceptible species were identified as Athelia rolfsii, Botrytis cinerea, and Sclerotinia sclerotiorum. consensus.app Conversely, Alternaria brassicicola, Fusarium graminearum, and Phytophthora cambivora showed less sensitivity to the compound. consensus.app
In another study, (R)-(-)-mellein exhibited growth inhibition against nine different plant pathogenic fungi. consensus.app It was particularly effective against Botrytis cinerea and Fulvia fulva, with EC50 values below 50 μg/mL. consensus.app this compound analogues have also demonstrated antifungal activity against Eurotium repens and Ustilago violacea. consensus.app Furthermore, this compound derivatives have shown good antifungal activity against Microbotryum violaceum and Septoria tritici. consensus.app While Candida albicans is primarily known as a human pathogen, some research has explored the activity of various compounds against it in the context of plant-related studies.
| Pathogen | Observed Activity | Reference |
|---|---|---|
| Athelia rolfsii | High sensitivity | consensus.app |
| Botrytis cinerea | High sensitivity, EC50 < 50 μg/mL | consensus.app |
| Sclerotinia sclerotiorum | High sensitivity | consensus.app |
| Alternaria brassicicola | Less sensitive | consensus.app |
| Fusarium graminearum | Less sensitive | consensus.app |
| Phytophthora cambivora | Less sensitive | consensus.app |
| Eurotium repens | Active | consensus.app |
| Ustilago violacea | Active | consensus.app |
| Fulvia fulva | EC50 < 50 μg/mL | consensus.app |
| Microbotryum violaceum | Good activity | consensus.app |
| Septoria tritici | Good activity | consensus.app |
The antimicrobial potential of this compound and its derivatives has also been evaluated against human pathogens. In one study, two this compound derivatives were assessed for their activity against Staphylococcus aureus, Trichophyton rubrum, and Candida albicans. consensus.app However, their minimal inhibitory concentrations (MICs) were found to be greater than 128 μg/mL, indicating limited activity against these specific human pathogens. consensus.app In a separate investigation, a series of this compound derivatives showed antimicrobial activities against strains of Candida albicans and Staphylococcus aureus, with one compound demonstrating potential antimicrobial activity with MIC values ranging from 10–55 μg/mL. consensus.app
| Pathogen | Observed Activity (MIC) | Reference |
|---|---|---|
| Trichophyton rubrum | >128 μg/mL | consensus.app |
| Candida albicans | >128 μg/mL (in one study); 10–55 μg/mL for a specific derivative (in another study) | consensus.app |
This compound has been shown to directly impact the growth and reproductive processes of fungi. Research has demonstrated that (R)-(-)-mellein inhibits the growth of various plant pathogenic fungi. consensus.app Antifungal assays have confirmed that this compound has an inhibitory effect on the growth of entomopathogenic fungi such as Metarhizium anisopliae and Beauveria bassiana. consensus.app
Furthermore, specific this compound derivatives have been found to be potent inhibitors of fungal spore germination. In a bioassay assessing spore germination of Botrytis cinerea, 6-methoxythis compound (B1196672) was identified as the most active inhibitor. consensus.app This suggests that this compound and its analogues can disrupt the fungal life cycle at a very early stage, preventing the establishment of infection.
In addition to its antifungal properties, this compound has demonstrated efficacy against certain bacterial species, particularly Gram-positive bacteria.
Several studies have highlighted the antibacterial activity of this compound and its derivatives against Gram-positive bacteria. Two novel this compound derivatives, 7-methoxy-5-methylthis compound and 8-methoxy-5-methylthis compound, exhibited moderate antibacterial activity against Gram-positive bacteria. consensus.app Another study reported that two different this compound derivatives displayed strong antibacterial activity, particularly towards Bacillus megaterium. researchgate.net
The antimicrobial potential of certain this compound derivatives has been assessed against a panel of human pathogens, including the Gram-positive bacterium Staphylococcus aureus, though in one instance, the minimal inhibitory concentrations were greater than 128 μg/mL. nih.gov However, another investigation found that a specific this compound derivative showed potential antimicrobial activity against Bacillus subtilis and S. aureus with MIC values in the range of 10–55 μg/mL. nih.gov While some this compound derivatives have been tested against S. aureus and were found to be inactive with MIC values greater than 128 μg/mL, the related compound viothis compound has shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. nih.govnih.gov
| Bacterium | Observed Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Variable activity; some derivatives inactive (MIC >128 μg/mL), one derivative active (MIC 10–55 μg/mL). Viothis compound is active. | nih.govnih.gov |
| Bacillus subtilis | Active (MIC 10–55 μg/mL for one derivative). Viothis compound is active. | nih.govnih.gov |
| Bacillus megaterium | Strong activity | researchgate.net |
| Staphylococcus epidermidis | Viothis compound is active. | nih.gov |
There is currently limited specific data in the provided search results regarding the direct activity of this compound against Enterococcus faecalis, Listeria monocytogenes, and Lactococcus lactis.
Antibacterial Efficacy
Activity against Gram-Negative Bacteria
This compound and its derivatives have demonstrated a spectrum of antibacterial activities, including against certain Gram-negative bacteria. Research has highlighted the potential of these compounds to inhibit the growth of various pathogenic strains.
Notably, two derivatives of this compound, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, have exhibited strong antibacterial activity against Escherichia coli. researchgate.net In addition to its effects on E. coli, (R)-(-)-mellein has shown inhibitory effects on the growth of plant pathogenic fungi. nih.gov While broad antibacterial activity has been noted for the general class of coumarin (B35378) and isocoumarin derivatives, to which this compound belongs, specific data on several other Gram-negative bacteria remains limited. nih.gov
Further investigation is required to fully elucidate the extent of this compound's activity against a wider range of Gram-negative pathogens such as Pseudomonas aeruginosa, Proteus mirabilis, Klebsiella pneumoniae, Citrobacter freundii, and Shigella sonnei.
Mechanisms of Antibacterial Action
The precise mechanisms through which this compound exerts its antibacterial effects are an area of ongoing research. However, studies on its impact on certain bacteria have begun to shed light on its mode of action. One significant finding is the ability of this compound to disrupt the structural integrity of bacterial cells.
Scanning electron microscopy (SEM) analysis of Xanthomonas sp. treated with this compound has provided visual evidence of its antibacterial efficacy. The analysis revealed that this compound treatment leads to the rupturing of the bacterial cell walls. This damage to the cell wall is a critical event that can lead to cell death. Further molecular docking studies have supported these findings, suggesting that this compound interacts effectively with key proteins in Xanthomonas sp., which contributes to a reduction in their pathogenicity. While the cell wall appears to be a primary target, it is possible that this compound's antibacterial activity may also involve interactions with other intracellular targets, a common characteristic of many antimicrobial compounds.
Antiviral Properties
The antiviral potential of the broader class of isocoumarin derivatives, to which this compound belongs, has been acknowledged in scientific literature. nih.gov These compounds are recognized for a variety of biological activities, including antiviral effects. nih.gov
One specific study has identified that (R)-(-)-mellein can inhibit the HCV protease, an essential enzyme for the replication of the Hepatitis C virus. The half-maximal inhibitory concentration (IC50) for this activity was determined to be 35 μM. nih.gov This finding suggests a potential avenue for the development of this compound-based compounds as anti-HCV agents. However, comprehensive research into the broader antiviral spectrum of this compound against other viruses is still needed to fully understand its therapeutic potential in this area.
Antischistosomiasis Effects (e.g., against Schistosoma mansoni)
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health concern. Research into natural compounds has identified this compound and its derivatives as having promising activity against Schistosoma mansoni, one of the major species responsible for human infection.
In vitro studies have demonstrated the potent effects of (R)-(-)-mellein and (3R,4R)-4-hydroxythis compound, isolated from the fungus Apiospora montagnei, on adult S. mansoni worms. nih.gov Despite their structural similarities, these compounds exhibited different levels of potency. (R)-(-)-mellein was found to cause the death of 100% of the parasites at a concentration of 200 μg/mL. nih.gov In comparison, (3R,4R)-4-hydroxythis compound demonstrated higher potency, causing 50% mortality at 12.5 μg/mL and achieving 100% mortality at 50 μg/mL. nih.gov These findings highlight the potential of this compound and its analogues as lead compounds for the development of new antischistosomal drugs. Further research is needed to understand the precise mechanism of action and to evaluate their efficacy in vivo.
Table 1: In Vitro Antischistosomal Activity of this compound Derivatives against Schistosoma mansoni
| Compound | Concentration (μg/mL) | Effect on Adult Worms |
|---|---|---|
| (R)-(-)-mellein | 200 | 100% mortality |
| (3R,4R)-4-hydroxythis compound | 12.5 | 50% mortality |
Anticancer and Antileukemic Activities
The search for novel therapeutic agents for the treatment of cancer has led to the investigation of a diverse array of natural products. Among these, the isocoumarin derivative this compound and its related compounds have emerged as molecules of interest due to their demonstrated cytotoxic effects against certain cancer cell lines. The general class of coumarin and isocoumarin derivatives are known to possess a range of biological activities, including antitumor and antileukemic properties. nih.gov
Inhibition of Specific Cell Lines (e.g., K562 chronic leukemia cell line, MALME-3M human melanoma tumor cell line)
Research has specifically highlighted the inhibitory effects of this compound and its derivatives on the K562 chronic myelogenous leukemia cell line. A study investigating secondary metabolites from the endophytic fungus Aspergillus flocculus identified several this compound derivatives, including (R)-(-)-mellein, (3R,4R)-4-hydroxythis compound, (3R)-3-hydroxythis compound, and botryoisocoumarin A. These compounds were found to inhibit the growth of the K562 cell line at a concentration of 30 μM. nih.gov
While the activity of this compound against the K562 leukemia cell line is documented, there is a lack of specific research in the reviewed scientific literature regarding the direct inhibitory effects of this compound on the MALME-3M human melanoma tumor cell line. Studies on other natural compounds, such as betulinic acid derivatives, have shown cytotoxic effects against MALME-3M cells, indicating that this cell line is a relevant model for screening potential anticancer agents. nih.gov However, further investigation is required to determine if this compound or its derivatives exhibit similar activity against this specific human melanoma cell line.
Table 2: Inhibition of K562 Chronic Leukemia Cell Line by this compound and its Derivatives
| Compound | Concentration (μM) | Biological Effect |
|---|---|---|
| (R)-(-)-mellein | 30 | Growth inhibition |
| (3R,4R)-4-hydroxythis compound | 30 | Growth inhibition |
| (3R)-3-hydroxythis compound | 30 | Growth inhibition |
Anti-inflammatory Activity and Mechanisms
This compound and its derivatives have been the subject of research to understand their capacity to modulate inflammatory responses. These investigations have centered on their effects on key cellular markers of inflammation and the broader role of related phytochemicals in these pathways.
Modulation of Inflammatory Markers
Research into the anti-inflammatory properties of this compound derivatives has shown their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for studying inflammation, certain this compound compounds demonstrated measurable inhibitory effects. nih.gov For instance, two this compound metabolites, identified as compounds 35 and 39 in one study, exhibited mild inhibition of NO production with IC₅₀ values of 26.3 μM and 38.7 μM, respectively. nih.gov Another derivative, compound 51, also showed anti-inflammatory properties by reducing NO production in the same cell line. nih.gov This suggests that the this compound chemical scaffold may serve as a basis for molecules that can interfere with inflammatory pathways.
Table 1: Inhibitory Effects of this compound Derivatives on Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | Measured Effect | IC₅₀ Value |
|---|---|---|---|---|
| This compound Metabolite 35 | RAW 264.7 | LPS | Inhibition of NO production | 26.3 μM |
| This compound Metabolite 39 | RAW 264.7 | LPS | Inhibition of NO production | 38.7 μM |
This table summarizes the observed anti-inflammatory activity of specific this compound derivatives as reported in preclinical studies.
Role of Phytochemicals (e.g., flavonoids, verbascoside, quercetin, apigenin, luteolin, cynaroside)
The anti-inflammatory effects of many natural compounds are often attributed to a class of phytochemicals known as flavonoids, which include quercetin, apigenin, and luteolin, as well as other compounds like cynaroside. These molecules are known to modulate multiple signaling pathways involved in the inflammatory response.
Quercetin: This flavonoid has been shown to exert anti-inflammatory action through various mechanisms. In silico simulations suggest it can interact with cellular components to mediate processes involved in inflammation. nih.gov
Apigenin and Luteolin: These flavones have demonstrated an affinity for interacting with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov Luteolin, in particular, has been studied for its protective role against inflammation by modulating the NOX4/ROS-NF-κB and MAPK signaling pathways. semanticscholar.orgjst.go.jp
Cynaroside: This compound, a luteolin glycoside, also shows a high affinity for interacting with pro-inflammatory cytokines, including TNF-α and Interleukin-2 (IL-2), which may explain its anti-inflammatory effects. nih.gov
Phytotoxic Effects of this compound
This compound is a well-documented phytotoxin produced by a variety of fungi, where it often plays a role in plant-pathogen interactions. Its effects range from inhibiting seed germination to causing visible disease symptoms in mature plants.
Effects on Plant Growth and Seed Germination
This compound demonstrates significant inhibitory effects on the early stages of plant development. Laboratory studies have quantified its impact on seed germination, showing a concentration-dependent inhibition. In one study, (R)-mellein applied at a concentration of 200 µg/mL resulted in the complete inhibition of seed germination for both wheat (Triticum aestivum) and barrel medic (Medicago truncatula). researchgate.net This potent antigerminative activity highlights its role as a powerful allelochemical.
Table 2: Phytotoxic Effects of (R)-Mellein on Seed Germination
| Plant Species | This compound Concentration | Observed Effect |
|---|---|---|
| Wheat (Triticum aestivum) | 200 µg/mL | Complete inhibition of germination |
This table presents data on the inhibitory effect of (R)-mellein on the germination of monocot and dicot plant species.
Induction of Plant Disease Symptoms (e.g., chlorosis, necrosis, wilting)
When introduced to plants, this compound can induce a range of symptoms characteristic of plant diseases. These symptoms are a direct result of its toxic effects on plant cells and tissues.
Necrosis: this compound is known to induce necrotic leaf spots and other forms of tissue death. nih.gov For example, a solution of (R)-(-)-mellein at 150 mg/L caused necrotic spots, browning, and leaf necrosis in apple seedlings. nih.gov The ability to cause localized necrosis is a key feature of its phytotoxicity. frontiersin.org
Wilting: Commercially available this compound applied to soybean seedlings in a hydroponic culture at concentrations between 40 and 100 µg/mL was shown to induce wilting. nih.govresearchgate.net
Chlorosis: While often observed in response to crude fungal filtrates containing this compound, chlorosis (yellowing of leaf tissue) is a general symptom of plant stress that can be part of the phytotoxic response. nih.govresearchgate.net
Role in Plant-Pathogen Interactions
This compound is considered a virulence factor for many plant-pathogenic fungi, meaning it contributes to the severity of the disease they cause. nih.gov It is often described as a non-host-specific phytotoxin because it can affect a wide range of plant species. researchgate.net
Fungi such as Macrophomina phaseolina, the causative agent of charcoal rot, produce this compound. nih.govfrontiersin.org The toxin is thought to facilitate the infection process by causing local necrosis in root tissues, which allows the fungal hyphae to penetrate and colonize the host plant. frontiersin.org Similarly, this compound has been identified as a phytotoxic metabolite in other significant pathogens, including Septoria nodorum, Botryosphaeria mamane, and Phoma tracheiphila. nih.govresearchgate.net By producing this compound, these pathogens can weaken the plant's defenses and create favorable conditions for disease development, underscoring the compound's critical role in the chemical arsenal of plant pathogens. nih.gov
Zootoxic and Insecticidal Activities
This compound and its derivatives have demonstrated a range of biological activities, including toxicity towards various animal and insect species. These zootoxic and insecticidal properties have been the subject of several research investigations, revealing the potential of these compounds as bioactive agents. The extent of this activity can vary depending on the specific derivative of this compound and the target organism.
(R)-(-)-Mellein has been shown to exhibit significant larvicidal effects against the brine shrimp, Artemia salina. In one study, (R)-(-)-mellein was responsible for 100% larval mortality at a concentration of 200 μg/mL nih.gov. The brine shrimp lethality assay is a common preliminary assessment for toxicity. While this result indicates a potent effect, further studies are needed to establish a precise median lethal concentration (LC50) value.
Below is a table summarizing the observed larvicidal activity of (R)-(-)-mellein against Artemia salina.
| Compound | Organism | Concentration | Mortality Rate |
| (R)-(-)-Mellein | Artemia salina (larvae) | 200 μg/mL | 100% |
Data from a study on the biological activities of metabolites from Sardiniella urbana.
Pheromonal Activity
(R)-(-)-Mellein has been identified as a key component in the chemical communication systems of certain insects, functioning as a sex pheromone. In the case of the male bee moth, Aphomia sociella, (R)-mellein, or 3,4-Dihydro-9-hydroxy-3-methylisocoumarin, is a major component of the sex pheromone released from glands in their wings, which is sufficient to attract females wikipedia.org. Interestingly, the fungus Aspergillus ochraceus, which produces this compound, has been found in the honeycombs that the bee moth larvae consume and within the larvae's intestines, suggesting a possible microbial origin for the biosynthesis of this pheromone wikipedia.org.
In addition to the bee moth, (R)-(-)-mellein has been identified in the head of the carpenter ant, Camponotus irritabilis, along with 4-hydroxythis compound researchgate.net. The presence of these compounds in the mandibular glands of ants suggests a role in their chemical signaling, or semiochemical, systems researchgate.net.
The following table lists insects in which (R)-(-)-mellein has been identified as a pheromone or a component of glandular secretions.
| Insect Species | Common Name | Function |
| Aphomia sociella | Bee Moth | Sex Pheromone |
| Camponotus irritabilis | Carpenter Ant | Mandibular Gland Secretion |
Plant Growth-Promoting Activity
There is no scientific evidence available in the current body of literature to suggest that the chemical compound this compound possesses plant growth-promoting activity. Searches for such activity consistently yield information pertaining to the plant Verbascum thapsus, commonly known as mullein, which is unrelated to the chemical compound this compound.
Effects on Fungal Sirtuins and Secondary Metabolite Production
This compound and its derivatives have been found to influence the production of secondary metabolites in fungi through the inhibition of specific enzymes. This activity highlights a potential role for these compounds in modulating fungal biology and chemistry.
Sirtuins are a class of NAD+-dependent histone deacetylases that play a crucial role in regulating various cellular processes in fungi, including growth and the production of secondary metabolites. Research has shown that this compound and its structurally related compound, 5-methylthis compound, can inhibit the activity of Sirtuin A (SirA), a fungal sirtuin.
In a study screening fungal culture extracts for inhibitors of SirA from Aspergillus nidulans, 5-methylthis compound and this compound were identified as active compounds. The addition of 5-methylthis compound to A. nidulans cultures led to an increase in the production of secondary metabolites. The inhibitory concentrations (IC50) for SirA activity were determined for both compounds.
The table below summarizes the inhibitory activity of this compound and 5-methylthis compound on Sirtuin A.
| Compound | Target Enzyme | IC50 |
| This compound | Sirtuin A (SirA) | 160 μM |
| 5-Methylthis compound | Sirtuin A (SirA) | 120 μM |
Data from a study on fungal sirtuin inhibitors.
Modulation of Fungal Secondary Metabolism
This compound and its derivatives can act as epigenetic modulators in fungi, influencing the production of other secondary metabolites. nih.govnih.govsemanticscholar.org This activity is primarily linked to their ability to inhibit specific enzymes involved in chromatin remodeling, which in turn alters gene expression. nih.govresearchgate.net
Detailed Research Findings
Research has demonstrated that this compound and its structurally related compound, 5-methylthis compound, function as inhibitors of fungal sirtuins. nih.govjst.go.jp Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) that play a crucial role in regulating fungal growth and the biosynthesis of secondary metabolites by deacetylating histones and other proteins. nih.govjst.go.jp
A key study screened numerous fungal culture extracts to find inhibitors of Sirtuin A (SirA), a histone deacetylase produced by the fungus Aspergillus nidulans. nih.gov This screening identified 5-methylthis compound, isolated from the culture broth of Didymobotryum rigidum JCM 8837, as a potent SirA inhibitor. nih.govjst.go.jp Both 5-methylthis compound and this compound were found to inhibit the activity of SirA. nih.govresearchgate.net
The inhibitory effect on this histone deacetylase leads to changes in the epigenetic landscape of the fungus. sapub.orgfrontiersin.org By preventing the removal of acetyl groups from histones, the chromatin structure can become more relaxed, allowing for the transcription of otherwise silent or low-expressed biosynthetic gene clusters. mdpi.commdpi.com
Subsequent experiments showed that the addition of 5-methylthis compound to A. nidulans cultures resulted in an increased production of various secondary metabolites within the medium. nih.govnih.govresearchgate.net Notably, the profile of these induced metabolites was distinct from that observed when other known sirtuin inhibitors, such as nicotinamide and sirtinol, were used. nih.govresearchgate.net This suggests that this compound and its derivatives may have a unique modulatory effect, making them valuable tools for exploring and discovering novel natural products from fungi. nih.govresearchgate.net For example, when 5-methylthis compound was added to the culture medium of A. nidulans at a concentration of 100 µM, the production of the mycotoxin sterigmatocystin increased by 1.5-fold. researchgate.net
Inhibitory Activity of this compound and its Derivative on Fungal Sirtuin A (SirA)
The following table details the half-maximal inhibitory concentrations (IC50) of this compound and 5-methylthis compound against Sirtuin A (SirA) from Aspergillus nidulans.
| Compound | Target Enzyme | Source Organism of Enzyme | IC50 (µM) |
| This compound | Sirtuin A (SirA) | Aspergillus nidulans | 160 |
| 5-Methylthis compound | Sirtuin A (SirA) | Aspergillus nidulans | 120 |
Applications and Future Research Directions
Potential in Pharmaceutical Development
Mellein's inherent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, highlight its potential as a lead compound in pharmaceutical development. ajol.infoajol.info
Development of Novel Antimicrobial Agents
This compound (B22732) and its derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both bacteria and fungi. For instance, two novel this compound derivatives isolated from an endophytic fungus exhibited strong antibacterial activity against Escherichia coli and Bacillus megaterium. aphrc.orgresearchgate.net (R)-(-)-Mellein has also shown broad-spectrum antimicrobial activity, including potent anti-Xanthomonas activity with minimum inhibitory concentration (MIC) values ranging from 1.9 to 62.5 μg/mL against eleven Xanthomonas strains. nih.gov Its efficacy against bacterial strains was observed with MIC values between 7.8 and 31.25 μg/mL, and against fungal strains with MIC values between 1.9 and 31.25 μg/mL. nih.gov Research indicates that this compound's antimicrobial effect may involve the rupturing of bacterial cell walls. nih.gov
Table 1: Antimicrobial Activity of this compound and Derivatives
| Compound | Organism Tested | Activity Noted | MIC (μg/mL) | Source |
| cis-4-acetoxyoxythis compound | Escherichia coli | Antibacterial | Not specified | aphrc.orgresearchgate.net |
| cis-4-acetoxyoxythis compound | Bacillus megaterium | Antibacterial | Not specified | aphrc.orgresearchgate.net |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Escherichia coli | Antibacterial | Not specified | aphrc.orgresearchgate.net |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Bacillus megaterium | Antibacterial | Not specified | aphrc.orgresearchgate.net |
| (R)-(-)-Mellein | Xanthomonas strains | Anti-Xanthomonas | 1.9 - 62.5 | nih.gov |
| (R)-(-)-Mellein | Bacterial strains | Broad-spectrum | 7.8 - 31.25 | nih.gov |
| (R)-(-)-Mellein | Fungal strains | Broad-spectrum | 1.9 - 31.25 | nih.gov |
| This compound analogues (35-41) | Candida neoformans | Antimicrobial | 10 - 55 | mdpi.com |
| This compound analogues (35-41) | Penicillium sp. | Antimicrobial | 10 - 55 | mdpi.com |
| This compound analogues (35-41) | Candida albicans | Antimicrobial | 10 - 55 | mdpi.com |
| This compound analogues (35-41) | Bacillus subtilis | Antimicrobial | 10 - 55 | mdpi.com |
| This compound analogues (35-41) | S. aureus | Antimicrobial | 10 - 55 | mdpi.com |
| (3R)-6-methoxythis compound (3) | Eurotium repens | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxythis compound (3) | Ustilago violacea | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxy-7-chlorothis compound (5) | Eurotium repens | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxy-7-chlorothis compound (5) | Ustilago violacea | Antifungal | Not specified | nih.govmdpi.com |
Exploration as Anticancer or Antileukemic Agents
Research has explored the potential of this compound and its derivatives as anticancer and antileukemic agents. Some this compound derivatives have shown inhibitory effects on the growth of certain cancer cell lines. For example, compounds 18, 34, 49, and 1 inhibited the growth of chronic myelogenous leukemia cell line K562 at a concentration of 30 μM. nih.gov (R)-(-)-Mellein has been reported to exhibit anticancer effects. caymanchem.com However, some studies on specific cancer cell lines, such as human cancer cell lines A549 and MCF-7, did not show meaningful cytotoxicity with certain this compound derivatives. nih.gov (R)-(-)-Mellein has also shown inhibition of proliferation in human breast cancer (MCF-7 and MDA-MB-468) and melanoma (SK-MEL-28 and Malme-3M) cell lines, albeit with high IC50 values (greater than 200 μM). caymanchem.com
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line Tested | Activity Noted | Concentration/IC50 | Source |
| Compounds 18, 34, 49, 1 | K562 (Chronic myelogenous leukemia) | Growth Inhibition | 30 μM | nih.gov |
| (R)-(-)-Mellein | BCA-1 tumor cell lines | Cytotoxicity | Not specified | researchgate.net |
| (R)-(-)-Mellein | MCF-7 (Human breast cancer) | Proliferation Inhibition | > 200 μM | caymanchem.com |
| (R)-(-)-Mellein | MDA-MB-468 (Human breast cancer) | Proliferation Inhibition | > 200 μM | caymanchem.com |
| (R)-(-)-Mellein | SK-MEL-28 (Melanoma) | Proliferation Inhibition | > 200 μM | caymanchem.com |
| (R)-(-)-Mellein | Malme-3M (Melanoma) | Proliferation Inhibition | > 200 μM | caymanchem.com |
| (3R)-7-hydroxythis compound (10) | A549 (Human lung carcinoma) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R)-7-hydroxythis compound (10) | MCF-7 (Human breast cancer) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R)-5-hydroxythis compound (19) | A549 (Human lung carcinoma) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R)-5-hydroxythis compound (19) | MCF-7 (Human breast cancer) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4R)-4-hydroxythis compound (18) | A549 (Human lung carcinoma) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4R)-4-hydroxythis compound (18) | MCF-7 (Human breast cancer) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4S)-4-hydroxythis compound (20) | A549 (Human lung carcinoma) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4S)-4-hydroxythis compound (20) | MCF-7 (Human breast cancer) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4S)-4,5-dihydroxythis compound (34) | A549 (Human lung carcinoma) | No meaningful cytotoxicity | Not specified | nih.gov |
| (3R,4S)-4,5-dihydroxythis compound (34) | MCF-7 (Human breast cancer) | No meaningful cytotoxicity | Not specified | nih.gov |
Anti-inflammatory Therapeutics
This compound and its derivatives possess anti-inflammatory properties, suggesting their potential in the development of anti-inflammatory therapeutics. ajol.infoajol.info While some studies on Verbascum species (commonly known as mullein, which is a different plant but shares the name origin) have explored anti-inflammatory effects, research specifically on the chemical compound this compound in this context is also ongoing. tandfonline.comnih.govhealthline.comebsco.comrupahealth.comdrugs.comfullleafteacompany.com this compound derivatives are known to exhibit anti-inflammatory activity. ajol.infoajol.info
Agricultural Applications of this compound
This compound's biological activities also extend to the agricultural sector, offering potential as natural alternatives to synthetic pesticides and herbicides. bioaustralis.comtandfonline.com
Natural Fungicides and Algicides
This compound and its derivatives have demonstrated antifungal and algicidal properties. bioaustralis.comaphrc.orgresearchgate.net Studies have shown effectiveness against various fungal species, including Microbotryum violaceum, Botrytis cinerea, and Septoria tritici. aphrc.orgresearchgate.net (R)-(-)-Mellein has displayed significant to weak activity against various plant pathogens, with Athelia rolfsii, Botrytis cinerea, and Sclerotinia sclerotiorum being the most sensitive species tested at 0.2 mg/plug. nih.govmdpi.com this compound analogues like (3R)-6-methoxythis compound and (3R)-6-methoxy-7-chlorothis compound have also shown antifungal activity against Eurotium repens and Ustilago violacea. nih.govmdpi.com The algicidal properties of this compound derivatives have also been noted. bioaustralis.comaphrc.orgresearchgate.netresearchgate.netdntb.gov.ua
Table 3: Antifungal and Algicidal Activity of this compound and Derivatives
| Compound | Organism Tested | Activity Noted | Concentration/Rate | Source |
| cis-4-acetoxyoxythis compound | Microbotryum violaceum | Antifungal | Not specified | aphrc.orgresearchgate.net |
| cis-4-acetoxyoxythis compound | Botrytis cinerea | Antifungal | Not specified | aphrc.orgresearchgate.net |
| cis-4-acetoxyoxythis compound | Septoria tritici | Antifungal | Not specified | aphrc.orgresearchgate.net |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Microbotryum violaceum | Antifungal | Not specified | aphrc.orgresearchgate.net |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Botrytis cinerea | Antifungal | Not specified | aphrc.orgresearchgate.net |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Septoria tritici | Antifungal | Not specified | aphrc.orgresearchgate.net |
| (R)-(-)-Mellein | Athelia rolfsii | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Botrytis cinerea | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Sclerotinia sclerotiorum | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Alternaria brassicicola | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Fusarium graminearum | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Phytophthora cambivora | Antifungal | 0.2 mg/plug | nih.govmdpi.com |
| (R)-(-)-Mellein | Botrytis cinerea | Antifungal | EC50 < 50 μg/mL | mdpi.com |
| (R)-(-)-Mellein | Fulvia fulva | Antifungal | EC50 < 50 μg/mL | mdpi.com |
| (3R)-6-methoxythis compound (3) | Eurotium repens | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxythis compound (3) | Ustilago violacea | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxy-7-chlorothis compound (5) | Eurotium repens | Antifungal | Not specified | nih.govmdpi.com |
| (3R)-6-methoxy-7-chlorothis compound (5) | Ustilago violacea | Antifungal | Not specified | nih.govmdpi.com |
| This compound and derivatives | Various algae | Algicidal | Not specified | bioaustralis.comaphrc.orgresearchgate.net |
Phytotoxin-Based Herbicides
This compound is recognized as a phytotoxin and has potential for development as a bioherbicide. bioaustralis.comresearchgate.net (R)-(-)-Mellein has been isolated as an active metabolite with phytotoxic potential. nih.govresearchgate.net It has shown selective inhibition against certain plant families, such as Poaceae and Valerianaceae. researchgate.net this compound and other phytotoxins have been investigated for their efficacy as bioherbicides for weed control. mdpi.comnih.govmdpi.com (R)-(-)-Mellein has been shown to induce symptoms of phytotoxicity in tomato cuttings at a concentration of 100 μg/mL. mdpi.com Certain this compound derivatives, like (−)-R-3-hydroxythis compound, have also shown significant phytotoxicity, causing leaf necrosis on grapevine leaves. mdpi.com
Table 4: Phytotoxic Activity of this compound and Derivatives
| Compound | Plant Tested | Activity Noted | Concentration | Source |
| (R)-(-)-Mellein | Poaceae family | Selective Inhibition | 10 μg/μl | researchgate.net |
| (R)-(-)-Mellein | Valerianaceae family | Selective Inhibition | 10 μg/μl | researchgate.net |
| (R)-(-)-Mellein | Hemp dogbane and eight other weed species | Necrosis | Not specified | nih.gov |
| (R)-(-)-Mellein | Tomato cuttings | Phytotoxicity | 100 μg/mL | mdpi.com |
| (3R)-3-hydroxythis compound (31) | Vitis vinifera cv. Chardonnay leaf discs | Necrosis | 100, 200 μg/mL | nih.gov |
| (−)-R-3-hydroxythis compound (8) | Grapevine leaves | Leaf necrosis | Not specified | mdpi.com |
| 3R,4R-4-hydroxythis compound (9) | Grapevine leaves | Leaf necrosis | Not specified | mdpi.com |
| 3R,4S-4-hydroxythis compound (10) | Grapevine leaves | Leaf necrosis | Not specified | mdpi.com |
Role in Plant Disease Management
This compound and its derivatives have demonstrated significant roles in plant disease management, primarily through their antifungal and phytotoxic properties. These compounds can act against various plant pathogens, influencing the outcome of plant-microbe interactions.
Studies have shown that (R)-(-)-mellein exhibits antifungal activity against a range of plant pathogenic fungi, including Athelia rolfsii, Botrytis cinerea, and Sclerotinia sclerotiorum, with varying degrees of sensitivity observed among different species. nih.gov It has also shown activity against Eurotium repens and Ustilago violacea. nih.gov this compound is recognized as a phytotoxin produced by several plant pathogens, such as Botryosphaeria obtusa, Sphaeropsis sapinea, Phoma tracheiphila, and Neofusicoccum parvum. nih.govnih.govnih.govguidetopharmacology.org As a phytotoxic compound, this compound can interfere with essential plant physiological processes, impacting growth and development. uni.lu Research has indicated that (R)-mellein can induce necrosis on plant tissues and inhibit seed germination in species like wheat and barrel medic. nih.govuni.lumassbank.eu Beyond antifungal effects, some this compound derivatives have also displayed antibacterial and algicidal activities, suggesting a broader spectrum of antimicrobial action that could be relevant in managing various plant-associated microbes. nih.govnih.gov While this compound's phytotoxicity is evident in several contexts, some investigations suggest that it may not be the sole determinant of disease symptoms in certain plant-pathogen interactions. nih.gov
Biotechnological Production of this compound
The production of this compound through natural sources can be limited, driving interest in biotechnological approaches for enhanced yields. This compound is a polyketide, and its biosynthesis is mediated by polyketide synthases (PKS). nih.govnih.govinvivochem.cn Biotechnological methods offer promising avenues to overcome the limitations of extraction from natural producers. metabolomicsworkbench.org
Optimization of Culture Conditions
Optimizing culture conditions is crucial for maximizing the production of secondary metabolites like this compound from microorganisms. While specific detailed studies solely focused on optimizing this compound production across various producers were not extensively detailed in the search results, research on optimizing culture conditions for other secondary metabolites and in this compound-producing organisms provides relevant insights.
For instance, studies on optimizing the production of other compounds from fungi or bacteria often investigate factors such as temperature, pH, carbon and nitrogen sources, and incubation time. microbiologyjournal.org Research on Salvia viridis transformed root cultures explored different media (MS, WP, or B5), light conditions, and culture periods to optimize growth and polyphenolic compound production. researchgate.net Similarly, work on Verbascum species hairy root cultures aimed to optimize induction and growth by examining explant type, infection methods, co-culture time, Agrobacterium rhizogenes strains, leaf age, and the inclusion of antioxidants and improver agents in the media. researchgate.net
In the context of this compound production by the endophytic fungus Aspergillus sp. SPH2, the addition of an inert support to the culture medium (Semi-SSF) significantly increased extract production, although adding talcum powder had the opposite effect. nih.gov This highlights the importance of surface properties and the morphology of spores and mycelia during fermentation for this compound production by this specific fungal species. nih.gov
Studies on Macrophomina phaseolina isolates revealed variability in this compound production depending on the isolate and geographical origin. nih.govfrontiersin.org LC-MS/MS analysis showed that 28.1% of tested isolates produced this compound in liquid culture, with concentrations ranging from 48.9 to 2203 µg/L. nih.govfrontiersin.org This suggests that selecting high-producing strains is also a critical factor in optimizing this compound yield.
Ecological Roles of this compound in Natural Systems
Melleins play important roles in the life cycles of the organisms that produce them and are involved in various biochemical and ecological processes. nih.govmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net
Role in Producer Life Cycles
This compound contributes to the survival and propagation of producer organisms through various mechanisms. In some fungi, this compound has been identified as a pathogenic substance, contributing to disease development in host plants. nih.govacs.org For example, (R)-(-)-mellein is a pathogenic substance of Botryosphaeria dothidea, a fungus causing apple ring rot. acs.org this compound produced by Macrophomina phaseolina is also implicated in the pathology of charcoal rot in soybean plants, potentially facilitating fungal entry by inducing necrosis in roots. nih.govfrontiersin.org
In insects, this compound can act as a pheromone or a defensive substance. redalyc.org (R)-(-)-mellein has been identified as a major component in the extracts of the ant Rhytidoponera metallica. nih.gov Termites like Reticulitermes speratus may use (R)-(-)-mellein as an antifungal protectant against pathogenic fungi. nih.gov
Involvement in Biochemical and Ecological Processes
This compound is involved in a range of ecological interactions. It has been shown to have antifungal activity, which can help producers compete with or defend against other fungi. nih.govmdpi.com (R)-(-)-mellein has an inhibitory effect on the growth of Metarhizium anisopliae and Beauveria bassiana. nih.gov this compound and its analogues have shown antifungal activity against Eurotium repens and Ustilago violacea. mdpi.com
This compound can also act as an attractant for certain insects, such as the beetle Tribolium confusum. researchgate.net Conversely, it can also have ixodicidal effects against ticks. researchgate.net
In plants, while the compound "this compound" is a specific chemical, the plant commonly known as "mullein" (Verbascum) has ecological roles attributed to its physical characteristics and interactions with insects. Verbascum thapsus, or common mullein, is a pioneer plant that colonizes disturbed and compacted soil, helping to improve soil structure and retain water. featherriveraction.orgbbg.org Its flowers attract a variety of pollinators, including bees and butterflies. featherriveraction.orgbbg.orggardenia.net Some insects depend on mullein for food. featherriveraction.org The plant also provides seeds for overwintering songbirds. featherriveraction.org While this refers to the plant and not the chemical compound, it highlights the diverse ecological roles that organisms producing or containing "this compound" or similarly named compounds can have.
Analytical Techniques for this compound Research
Various analytical techniques are employed for the identification, characterization, and quantification of this compound in different matrices.
Spectroscopic Methods (e.g., NMR, FT-IR, ESI-HR-MS)
Spectroscopic methods are fundamental in determining the structure of this compound and its derivatives.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY and HSQC), is widely used for the structural elucidation of this compound. redalyc.orgnih.govresearchgate.netspectrabase.com NMR spectroscopy can confirm the presence of specific functional groups and the connectivity of atoms within the this compound molecule. redalyc.org Studies on the biosynthesis of hydroxythis compound have utilized ¹⁷O and ²H NMR spectroscopy to investigate the origin of oxygen and hydrogen atoms, providing insights into the biosynthetic pathways. psu.edursc.org
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound based on characteristic absorption bands. nih.govresearchgate.netspectrabase.com FT-IR spectra can be used to confirm the presence of hydroxyl and carbonyl groups, which are part of the this compound structure. nih.govscribd.comresearchgate.netbsb-muenchen.de
ESI-HR-MS: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) is a powerful technique for determining the accurate mass of this compound and its molecular formula. nih.govresearchgate.netutoledo.edu HR-MS provides precise mass measurements that can help distinguish this compound from other compounds with similar nominal masses. acs.orghmdb.ca ESI is a common ionization method used in conjunction with HR-MS for the analysis of this compound. nih.govacs.orgutoledo.edu
Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex mixtures.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netmimedb.org GC separates the components of a sample based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data for identification and quantification. GC-MS has been used to identify (R)-(-)-mellein in various biological samples, including insect extracts and wood odors. nih.govresearchgate.net
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound, particularly in complex biological matrices. nih.govnih.govnih.govfrontiersin.orgresearchgate.netacs.orghmdb.camimedb.org LC separates the compounds based on their polarity and interaction with the stationary phase, and MS/MS provides fragmentation data that aids in definitive identification and allows for targeted quantification even at low concentrations. LC-MS/MS has been extensively used to detect and quantify this compound produced by fungi such as Lasiodiplodia species and Macrophomina phaseolina. nih.govnih.govfrontiersin.org UPLC-MS/MS, a high-resolution variant of LC-MS/MS, has also been developed and validated for the determination of this compound in fungal fermentation broth and infected plant tissues. acs.org
In Silico Studies and Computational Approaches
In silico studies, which utilize computational methods and simulations, play a crucial role in modern drug discovery and the investigation of natural products like this compound. etflin.combonviewpress.comjapsonline.com These approaches can provide insights into molecular properties, predict biological activities, and help elucidate mechanisms of action, often reducing the need for extensive and costly experimental work in the initial stages of research. etflin.combonviewpress.comjapsonline.com
Molecular Docking for Mechanism Elucidation
Molecular docking is a key computational technique used to predict how a molecule, such as this compound (the ligand), interacts with a target protein (the receptor) at a molecular level. openaccessjournals.com This simulation helps to determine the preferred orientation and binding affinity between the two molecules, providing valuable information about potential binding sites and the nature of the interactions involved. openaccessjournals.com
Molecular docking studies have been applied to investigate the potential mechanisms of this compound's biological activities. For instance, molecular docking was used to explore the interactions of this compound with target proteins in Xanthomonas species, a genus of bacteria. researchgate.netresearchgate.net These studies suggested that this compound exhibits good binding interactions with certain bacterial proteins, which could contribute to its observed anti-Xanthomonas activity. researchgate.netresearchgate.net Specifically, this compound showed affinity towards proteins like peptidyl deformylase, proline iminopeptidase, and Bis-(3', 5')-cyclic diguanylate (c-di-GMP), a secondary messenger involved in bacterial processes like motility and biofilm formation. researchgate.net By potentially blocking the active regions of these proteins, this compound might suppress bacterial virulence and biofilm formation. researchgate.netresearchgate.net The phenolic hydroxyl groups in this compound are thought to contribute to its high protein binding affinity. researchgate.net
Pharmacological Predictions
In silico methods can also be employed to predict the pharmacological properties of compounds like this compound. Tools and web servers such as SwissADME and BOILED Egg (Brain Or IntestinaL EstimateD permeation) are used to estimate physicochemical and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). bonviewpress.comresearchgate.net
In silico pharmacological studies on this compound have indicated promising properties, such as high gastrointestinal absorption and favorable oral drug bioavailability. researchgate.net These predictions are valuable in assessing the potential of this compound or its derivatives as therapeutic agents and guiding further experimental investigations. japsonline.comresearchgate.net
Future Research Directions in this compound Biology and Application
Despite the research conducted on this compound, several avenues warrant further investigation to fully understand its biological potential and facilitate its application.
Elucidation of Detailed Mechanisms of Action
While some insights into this compound's mechanisms of action have been gained, particularly through in silico docking studies, a more detailed understanding is still needed. nih.govaphrc.org Future research should focus on experimentally validating the interactions predicted by molecular docking and identifying the complete cascade of biological events triggered by this compound in various organisms. This includes exploring its effects on specific cellular pathways, enzyme activities, and gene expression profiles in different biological systems where it exhibits activity (e.g., plants, fungi, bacteria, insects, and mammalian cells). nih.govaphrc.org
Structure-Activity Relationship Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's chemical structure affect its biological activity. gardp.orgcollaborativedrug.com Given that this compound is a dihydroisocoumarin, a class related to coumarins which have shown diverse bioactivities, exploring the SAR of this compound derivatives is a promising research direction. researchgate.netmdpi.com
Studies on coumarin (B35378) derivatives have demonstrated that specific structural features, such as O-substitutions and the presence of certain aliphatic chains or electron-withdrawing groups, can significantly influence antifungal activity. mdpi.com Similarly, SAR studies on this compound derivatives, including naturally occurring ones like 4-hydroxythis compound, 6-hydroxythis compound (B1220941), 6-methoxythis compound (B1196672), cis-4-acetoxyoxythis compound, and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, could identify structural motifs responsible for specific biological activities and guide the design of novel compounds with enhanced potency or selectivity. wikipedia.orgaphrc.orgwikipedia.org This could involve synthesizing new this compound analogs and evaluating their biological effects to establish clear relationships between structural modifications and observed activities.
Clinical and Translational Research
Translational research bridges the gap between basic scientific discoveries and their application in clinical settings to improve human health. miami.eduparisbraininstitute.orgleicabiosystems.com While current research on this compound appears to be primarily at the basic and preclinical stages, future efforts could focus on translating promising findings into potential clinical applications.
This would involve a systematic process, starting from robust in vitro and in vivo studies to confirm efficacy and safety in relevant models. If warranted by preclinical data, this could progress to clinical trials to evaluate the therapeutic potential of this compound or its derivatives in humans for specific conditions where its biological activities (e.g., antimicrobial or cytotoxic effects) could be beneficial. scielo.br Translational research would also encompass developing standardized production methods and formulations for any potential this compound-based therapeutic agents.
Q & A
Q. How is mellein identified and distinguished from structurally similar dihydroisocoumarins in fungal extracts?
this compound is identified using gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR). For GC/MS, thermally desorbed samples are analyzed with a non-polar capillary column (e.g., DB-5MS) and compared to synthetic standards for retention time and mass spectral matches . NMR (¹H and ¹³C) is used to confirm stereochemistry, particularly for distinguishing enantiomers like (R)-(-)-mellein. Researchers must report both retention indices and spectral data to ensure reproducibility, as outlined in guidelines for analytical chemistry .
Q. What experimental approaches are used to study this compound biosynthesis in fungi?
Biosynthetic pathways are investigated via isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation, followed by LC-MS analysis. Gene knockout studies targeting polyketide synthase (PKS) clusters in fungi like Aspergillus spp. help identify key enzymes. For example, disruption of mlnA in Aspergillus ochraceus eliminates this compound production, confirming its role in biosynthesis .
Q. What is the ecological significance of this compound in plant-fungal interactions?
this compound acts as a phytoalexin in plant-pathogen systems. For instance, in Botryosphaeria dothidea-apple interactions, this compound contributes to virulence by disrupting host cell membranes. Bioassays involve inoculating plant tissues with this compound-producing strains and quantifying lesion development via spectrophotometry or microscopy .
Q. How is this compound quantified in biological samples, and what validation steps are required?
Quantification uses GC/MS or HPLC-UV with external calibration curves. For GC/MS, headspace solid-phase microextraction (HS-SPME) is optimized for vapor-phase this compound (e.g., 30-min exposure at 23°C). Method validation includes spike-recovery tests (80–120% acceptable range) and inter-day precision checks (RSD <15%) .
Q. What protocols are recommended for isolating this compound from fungal cultures?
Fungal extracts are partitioned using silica gel chromatography with gradients of ethyl acetate/hexane. This compound-rich fractions are purified via preparative TLC (Rf ~0.4 in CHCl₃:MeOH 9:1) and confirmed via melting point (mp 92–94°C) and optical rotation ([α]D²⁵ = -58°) .
Advanced Research Questions
Q. How can experimental design address discrepancies in this compound’s antimicrobial efficacy across studies?
Contradictions often arise from varying test conditions (e.g., vapor vs. liquid phase). To resolve this, researchers should standardize assays:
- Vapor-phase tests : Use sealed Petri dishes with this compound-impregnated filter papers (1.9 mg/nest equivalent) and measure inhibition zones for bacteria (e.g., Serratia marcescens) .
- Liquid-phase tests : Dissolve this compound in DMSO and perform broth microdilution (MIC determination via OD₆₀₀). Statistical comparisons (e.g., Mann-Whitney U test) must account for solvent controls and replicate numbers (n ≥ 10) .
Q. How to interpret contradictory data on this compound’s role as a mycotoxin vs. a defensive metabolite?
Context-dependent activity requires multi-omics integration. For example:
- Metabolomics : Compare this compound production in pathogenic (e.g., Botryosphaeria) vs. endophytic fungi (e.g., Aspergillus sect. Circumdati) under stress conditions .
- Transcriptomics : Analyze PKS gene expression in planta vs. in vitro. Contradictions may reflect dual roles, necessitating dose-response studies and host-specificity assays .
Q. What methodologies elucidate this compound’s stereochemical influence on bioactivity?
Enantioselective synthesis of (R)-(-)- and (S)-(+)-mellein is followed by chiral HPLC separation (Chiralpak IC column). Bioactivity comparisons (e.g., antifungal IC₅₀) reveal (R)-(-)-mellein as the bioactive form. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. How can biotransformation studies optimize this compound derivatives for enhanced bioactivity?
Marine bacteria (e.g., Stappia sp.) oxidize this compound to 4-hydroxythis compound. Scale-up requires two-stage fermentation:
- Stage 1 : Produce this compound via fungal fermentation.
- Stage 2 : Incubate with bacterial cultures; monitor biotransformation via UPLC-QTOF-MS. Structural elucidation of derivatives uses NOESY and HSQC NMR .
Q. What strategies resolve low yields in this compound synthesis for large-scale bioassays?
Heterologous expression of this compound PKS in Saccharomyces cerevisiae improves titers. Optimize media (e.g., YES medium with 2% maltose) and use CRISPR-Cas9 to silence competing pathways (e.g., aflatoxin biosynthesis). Yields are quantified via qPCR (PKS expression) and HPLC .
Data Presentation Guidelines
- Tables : Report GC/MS parameters (column, temperature program), inhibition zone diameters, and MIC values. Follow formatting guidelines for alignment and footnotes .
- Supplementary Data : Include raw NMR spectra, PKS gene sequences, and biotransformation kinetic plots as .cif or .txt files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
